Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)-
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Overview
Description
Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- is a chemical compound with the molecular formula C11H20O4 and a molecular weight of 216.28 g/mol . This compound is known for its unique stereochemistry, having two chiral centers at the 2nd and 4th positions, which are in the R and S configurations, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- typically involves the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
. the general principles of esterification and purification through distillation or recrystallization would apply.
Chemical Reactions Analysis
Types of Reactions
Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- is primarily used in scientific research due to its unique stereochemistry and reactivity. Its applications include:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, although no specific medical applications have been established.
Industry: Limited industrial applications, mainly in the production of specialized chemicals.
Mechanism of Action
The mechanism of action of Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- involves its interaction with various molecular targets, depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways
Comparison with Similar Compounds
Similar Compounds
- Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4R)-
- Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2S,4S)-
- Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2S,4R)-
Uniqueness
The uniqueness of Pentanal, 5-(acetyloxy)-2,4-dimethyl-, (2R,4S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Properties
CAS No. |
168134-57-4 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
[(2S,4R)-2,4-dimethyl-5-oxopentyl] acetate |
InChI |
InChI=1S/C9H16O3/c1-7(5-10)4-8(2)6-12-9(3)11/h5,7-8H,4,6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
VPJGRXDHGORXSS-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](C)C=O)COC(=O)C |
Canonical SMILES |
CC(CC(C)C=O)COC(=O)C |
Origin of Product |
United States |
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